Daclatasvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .
The chemical structure of Daclatasvir is dimethyl (2S,2’S)-1,1’-((2S,2’S)-2,2’-(4,4’-(biphenyl-4,4’-diyl)bis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate .
Daclatasvir has a molar mass of 738.890 g·mol−1 . It is contained in daily oral tablets as the hydrochloride salt form .
N,N'-Didescarboxymethyl Daclatasvir is a chemical compound derived from Daclatasvir, an antiviral medication primarily used in the treatment of hepatitis C virus infections. This compound is characterized by the removal of two carboxymethyl groups, which alters its pharmacological properties and potential applications.
Daclatasvir was initially developed by Bristol-Myers Squibb and is marketed under the brand name Daklinza. It is a direct-acting antiviral agent that inhibits the hepatitis C virus's NS5A protein, essential for viral replication and assembly. The modification to create N,N'-Didescarboxymethyl Daclatasvir can be achieved through various synthetic pathways, which will be discussed in detail in the synthesis analysis section.
N,N'-Didescarboxymethyl Daclatasvir falls under the category of antiviral agents and is classified as a non-nucleoside inhibitor of hepatitis C virus NS5A. It is important to note that modifications to the Daclatasvir structure can lead to variations in efficacy, safety, and pharmacokinetic properties.
The synthesis of N,N'-Didescarboxymethyl Daclatasvir typically involves several steps that may include:
The process often requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of N,N'-Didescarboxymethyl Daclatasvir.
N,N'-Didescarboxymethyl Daclatasvir has a complex molecular structure that can be represented by its chemical formula. Its structural formula reveals the arrangement of atoms and functional groups within the molecule, which influences its biological activity.
N,N'-Didescarboxymethyl Daclatasvir may undergo various chemical reactions typical for compounds with similar structures:
The reactivity of N,N'-Didescarboxymethyl Daclatasvir can be influenced by environmental factors such as pH and temperature, which should be considered during experimental applications.
N,N'-Didescarboxymethyl Daclatasvir functions primarily through inhibition of the hepatitis C virus NS5A protein. This mechanism disrupts viral replication processes:
Research indicates that modifications like those seen in N,N'-Didescarboxymethyl Daclatasvir can enhance or diminish binding affinity compared to the parent compound, affecting therapeutic efficacy.
Relevant analyses include stability studies and solubility testing under physiological conditions to understand how these properties affect drug delivery and efficacy.
N,N'-Didescarboxymethyl Daclatasvir has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: